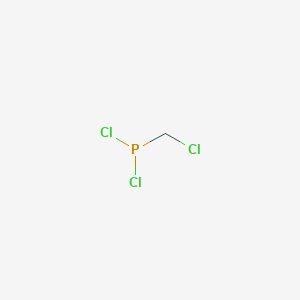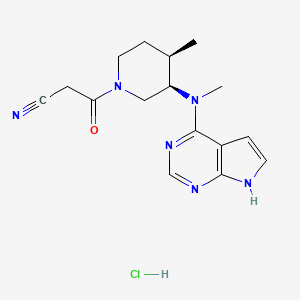
Tofacitinib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tofacitinib hydrochloride is a medication primarily used to treat various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, polyarticular course juvenile idiopathic arthritis, and ulcerative colitis . It is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is crucial for the immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib hydrochloride involves several steps. One common method includes the reaction of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out in methanol at room temperature, followed by the addition of sodium borohydride to complete the reaction .
Industrial Production Methods: Industrial production of this compound often involves high-shear rapid mixture granulation and non-aqueous solvents as granulating fluids . This method ensures the stability and uniformity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tofacitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify its functional groups, affecting its pharmacological properties.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that can be analyzed using high-performance liquid chromatography (HPLC) and other analytical techniques .
Wissenschaftliche Forschungsanwendungen
Tofacitinib hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Tofacitinib hydrochloride exerts its effects by inhibiting Janus kinases (JAKs), a group of intracellular enzymes involved in the signaling pathways that regulate immune cell function . By blocking these enzymes, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs), thereby reducing the production of pro-inflammatory cytokines . This mechanism is crucial for its effectiveness in treating autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used for rheumatoid arthritis.
Comparison: Tofacitinib hydrochloride is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, JAK3, and TYK2), whereas other compounds like baricitinib and upadacitinib are more selective . This broad inhibition allows this compound to be effective in a wider range of autoimmune diseases, but it also comes with a higher risk of side effects .
Eigenschaften
Molekularformel |
C16H21ClN6O |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile;hydrochloride |
InChI |
InChI=1S/C16H20N6O.ClH/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);1H/t11-,13+;/m1./s1 |
InChI-Schlüssel |
GAAYSQZMMCUMRF-YLAFAASESA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


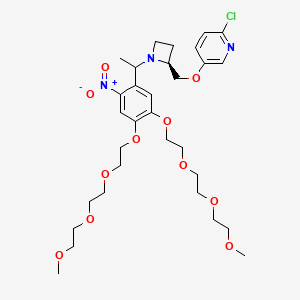
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
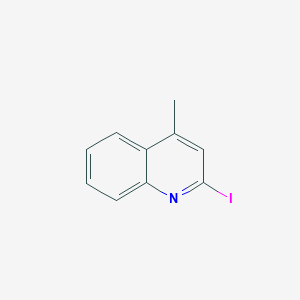
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
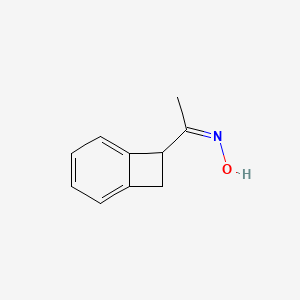

![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
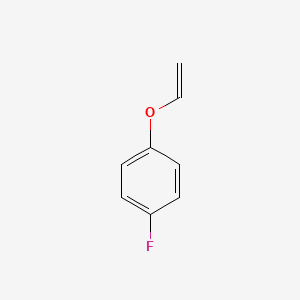
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)


